molecular formula C29H33NO6S B4309467 DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4309467
M. Wt: 523.6 g/mol
InChI Key: LTEHNDVSJMKXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(4-methoxyphenyl)-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thienyl group, and a hexahydroquinoline core

Preparation Methods

The synthesis of DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of appropriate aldehydes, ketones, and amines to form the hexahydroquinoline core.

    Cyclization: The intermediate product undergoes cyclization to form the hexahydroquinoline ring system.

    Functional Group Introduction:

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Diethyl 4-(4-methoxyphenyl)-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The methoxyphenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions.

    Hydrolysis: Ester groups can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution and hydrolysis reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 4-(4-methoxyphenyl)-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 4-(4-methoxyphenyl)-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other hexahydroquinoline derivatives, such as:

    Diethyl 4-(4-chlorophenyl)-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    Diethyl 4-(4-methylphenyl)-5-oxo-2-propyl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

The uniqueness of DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 4-(4-methoxyphenyl)-5-oxo-2-propyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6S/c1-5-9-20-26(29(33)36-7-3)23(17-11-13-18(34-4)14-12-17)25-21(30-20)16-19(22-10-8-15-37-22)24(27(25)31)28(32)35-6-2/h8,10-15,19,23-24,30H,5-7,9,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEHNDVSJMKXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OCC)C3=CC=CS3)C4=CC=C(C=C4)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
DIETHYL 4-(4-METHOXYPHENYL)-5-OXO-2-PROPYL-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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